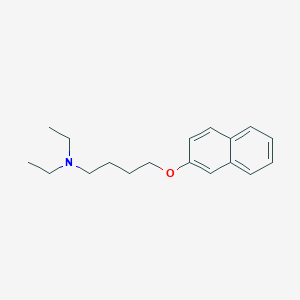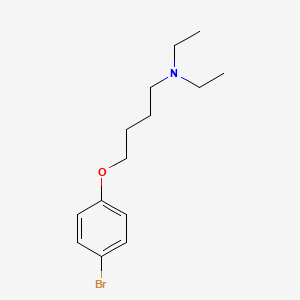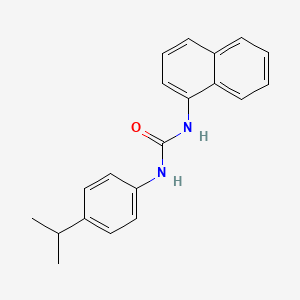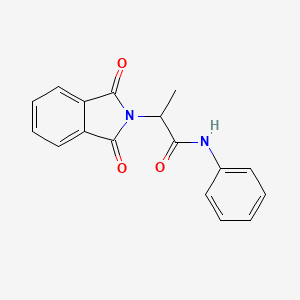![molecular formula C17H24O3 B3846836 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846836.png)
3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione
Übersicht
Beschreibung
3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione, also known as DMDBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMDBP is a synthetic compound that belongs to the class of chelating agents. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione exerts its effects through chelation, which involves the formation of a complex between 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione and metal ions. This complex formation results in the removal of metal ions from the body, which can be beneficial in the treatment of heavy metal poisoning. 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has also been found to inhibit the activity of enzymes involved in tumor growth, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can be beneficial in the treatment of oxidative stress-related diseases. 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has also been found to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has been found to have neuroprotective properties, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. It also has a wide range of potential applications, making it a versatile research tool. However, 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are several areas of future research that could be explored with 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione. One potential area of research is in the development of new drugs for the treatment of heavy metal poisoning. 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has shown promise in this area, and further research could lead to the development of more effective treatments. Another potential area of research is in the development of new cancer therapies. 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has been found to inhibit tumor growth, and further research could lead to the development of more effective treatments. Finally, 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione could be further studied for its potential applications in the treatment of neurodegenerative diseases. Its neuroprotective properties make it a promising candidate for further research in this area.
Wissenschaftliche Forschungsanwendungen
3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has been widely studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs. 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has been found to have chelating properties, which can be utilized in the treatment of heavy metal poisoning. It has also been found to have potential applications in cancer therapy due to its ability to inhibit tumor growth.
Eigenschaften
IUPAC Name |
3-[4-(2,3-dimethylphenoxy)butyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-12-8-7-10-17(13(12)2)20-11-6-5-9-16(14(3)18)15(4)19/h7-8,10,16H,5-6,9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSQTIWSBWMHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCC(C(=O)C)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone]](/img/structure/B3846755.png)

![methyl 3-[(2-chlorobenzoyl)amino]-2-butenoate](/img/structure/B3846767.png)
![1-[3-(4-chlorophenoxy)propyl]pyrrolidine](/img/structure/B3846785.png)

![4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide](/img/structure/B3846798.png)
![4-[5-(2-bromophenoxy)pentyl]morpholine](/img/structure/B3846811.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3846813.png)
![N,N-diethyl-2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]ethanamine](/img/structure/B3846824.png)
![[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate](/img/structure/B3846828.png)
![ethyl 4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B3846840.png)
![1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846841.png)

